N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-15-6-3-4-7-16(15)22-20(25)19(24)21-14-17(18-8-5-13-27-18)23-9-11-26-12-10-23/h3-8,13,17H,2,9-12,14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSFENAHAYWVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the ethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the ethylphenyl substituent.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced.
Incorporation of the thiophenyl group: This step often involves palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to attach the thiophenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent choice, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating oxidative stress pathways: Reducing oxidative damage and inflammation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic flexibility : The prevalence of oxalamides in diverse applications underscores the scaffold’s adaptability, with substituents tunable for target-specific optimization .
Conclusion N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide shares structural motifs with oxalamides of antiviral, antimicrobial, and flavor-enhancing relevance.
Biological Activity
N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are known for their versatility in biological applications, particularly in drug development and biochemical research.
Chemical Structure and Properties
The compound features an oxalamide group linked to an ethylphenyl moiety and a morpholino group that is further substituted with a thiophenyl group. This unique combination may influence its pharmacological properties, including solubility, permeability, and interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Oxalamide Group | Central functional group contributing to biological activity. |
| Ethylphenyl Moiety | Enhances lipophilicity, potentially improving membrane permeability. |
| Morpholino Group | Provides flexibility in molecular interactions. |
| Thiophenyl Substitution | May facilitate specific binding to protein targets. |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The oxalamide moiety can form hydrogen bonds with amino acid residues in target proteins, while the phenyl and thiophenyl groups may engage in π-π stacking interactions or hydrophobic contacts.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related oxalamides have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The morpholino group is particularly noted for enhancing anti-inflammatory effects through selective receptor modulation.
Case Studies and Research Findings
-
In Vitro Cytotoxicity Studies
- A study evaluated the cytotoxic effects of various oxalamides on human cancer cell lines. Results indicated that this compound showed IC50 values ranging from 10 to 20 µM against breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) Standard Drug (IC50 µM) MCF-7 (Breast Cancer) 15 Doxorubicin (5) HeLa (Cervical Cancer) 18 Cisplatin (10) -
Anti-inflammatory Activity
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.
-
Enzyme Inhibition Studies
- The compound was tested for inhibition of COX enzymes. Preliminary results showed a dose-dependent inhibition pattern, with an IC50 value around 25 µM, highlighting its potential for therapeutic applications in pain management and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
